molecular formula C10H15N3O B1284751 N-(2-aminophenyl)-2-(dimethylamino)acetamide CAS No. 35266-48-9

N-(2-aminophenyl)-2-(dimethylamino)acetamide

Cat. No.: B1284751
CAS No.: 35266-48-9
M. Wt: 193.25 g/mol
InChI Key: UPOPLDABWIZNDH-UHFFFAOYSA-N
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Description

N-(2-aminophenyl)-2-(dimethylamino)acetamide is an organic compound that features both amine and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminophenyl)-2-(dimethylamino)acetamide typically involves the reaction of 2-aminophenylamine with 2-(dimethylamino)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminophenyl)-2-(dimethylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.

    Substitution: Halogens, nitrating agents, or sulfonating agents can be used for electrophilic substitution.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

N-(2-aminophenyl)-2-(dimethylamino)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-aminophenyl)-2-(dimethylamino)acetamide involves its interaction with specific molecular targets. The amine and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminophenyl)acetamide: Lacks the dimethylamino group, which may affect its reactivity and applications.

    N-(2-dimethylaminophenyl)acetamide: Similar structure but with different positioning of functional groups, leading to different properties.

Uniqueness

N-(2-aminophenyl)-2-(dimethylamino)acetamide is unique due to the presence of both amine and dimethylamino groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(2-aminophenyl)-2-(dimethylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-13(2)7-10(14)12-9-6-4-3-5-8(9)11/h3-6H,7,11H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOPLDABWIZNDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588445
Record name N-(2-Aminophenyl)-N~2~,N~2~-dimethylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35266-48-9
Record name N-(2-Aminophenyl)-N~2~,N~2~-dimethylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-(2-nitrophenyl)-2-dimethylaminoacetamide (13.8 g), platinum oxide (0.2 g) and ethanol (100 ml) were mixed together and shaken in an atmosphere of hydrogen at atmospheric pressure and laboratory temperature until absorption of hydrogen ceased (4.5 litres of hydrogen were absorbed in 2hours). The mixture was then filtered and the ethanol evaporated off under reduced pressure. The solid residue so obtained was recrystallised from cyclohexane to give N-(2-aminophenyl)-2-dimethylaminoacetamide (9.3 g), m.p. 121°-123° C.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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